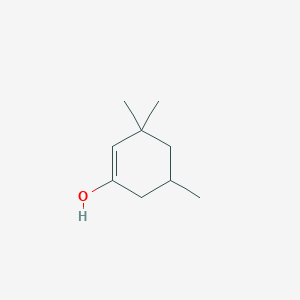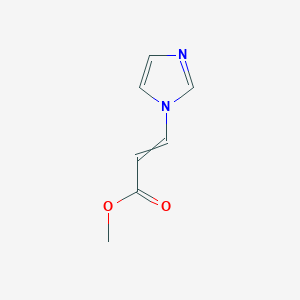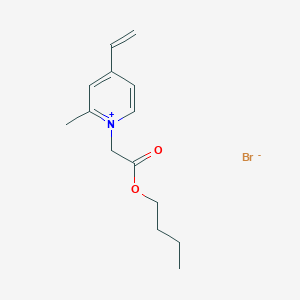![molecular formula C19H18Cl2O6 B14362916 4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) CAS No. 90777-47-2](/img/structure/B14362916.png)
4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,4,8,10-Tetraoxaspiro[55]undecane-3,9-diyl)bis(2-chlorophenol) is a complex organic compound characterized by its unique spiro structure This compound features a central spiro atom linking two alicyclic rings, each comprising five atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with 2,4,8,10-tetraoxaspiro[5.5]undecane. The reaction is carried out under acidic conditions to facilitate the formation of the spiro linkage. Common reagents include strong acids like boron trifluoride diethyl etherate .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of catalysts and elevated temperatures to ensure complete conversion and high yields. The reaction is often carried out in bulk with catalysts such as dichlorotris(triphenylphosphine)ruthenium(II) and sodium carbonate .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Scientific Research Applications
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) has diverse applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release formulations.
Industry: Utilized in the production of polyesters for food contact materials.
Mechanism of Action
The mechanism of action of 4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) involves its ability to form stable spiro structures, which can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorophenol groups, which can participate in electrophilic and nucleophilic reactions. These interactions can influence molecular pathways involved in polymerization and crosslinking processes .
Comparison with Similar Compounds
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Known for its use in radical emulsion copolymerization.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Used in the synthesis of biodegradable polyorthoesters.
Uniqueness
4,4’-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol) is unique due to its dual chlorophenol groups, which enhance its reactivity and potential applications in various fields. Its ability to form stable spiro structures makes it particularly valuable in polymer chemistry and materials science.
Properties
CAS No. |
90777-47-2 |
|---|---|
Molecular Formula |
C19H18Cl2O6 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]phenol |
InChI |
InChI=1S/C19H18Cl2O6/c20-13-5-11(1-3-15(13)22)17-24-7-19(8-25-17)9-26-18(27-10-19)12-2-4-16(23)14(21)6-12/h1-6,17-18,22-23H,7-10H2 |
InChI Key |
QTCIJDAUFCZDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)C3=CC(=C(C=C3)O)Cl)COC(OC2)C4=CC(=C(C=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


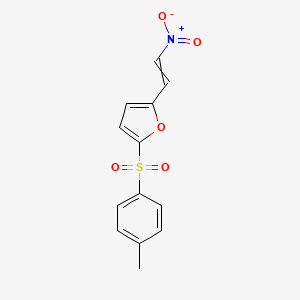
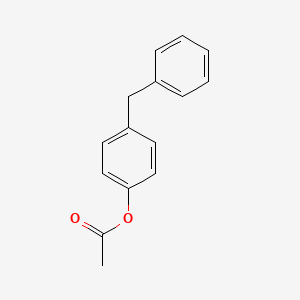
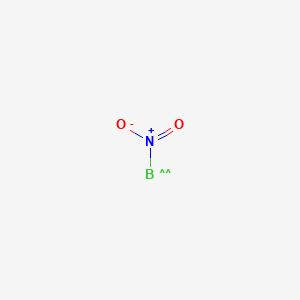
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
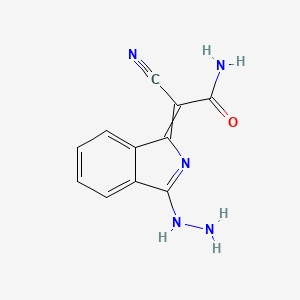
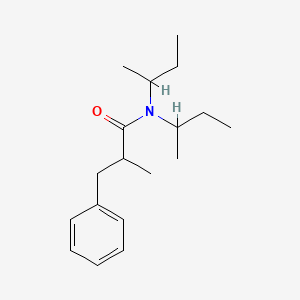
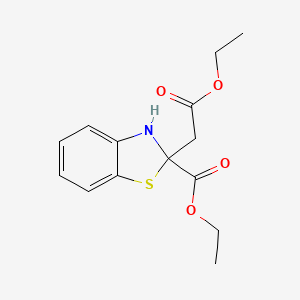
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
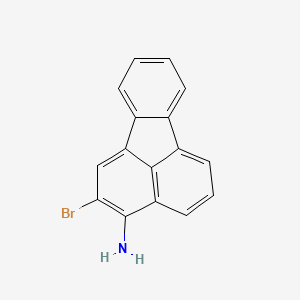
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
